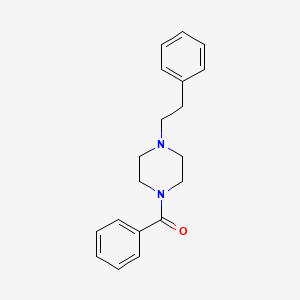
(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE
Overview
Description
(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE is an organic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including medicinal chemistry, where they are often used as intermediates in the synthesis of pharmaceuticals. The structure of this compound consists of a piperazine ring substituted with a benzoyl group and a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with benzoyl chloride and 2-phenylethyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Piperazine is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide to form 1-benzoylpiperazine.
Step 2: The resulting 1-benzoylpiperazine is then reacted with 2-phenylethyl bromide under similar basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoyl and phenylethyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl and phenylethyl groups.
Reduction: Reduced forms of the benzoyl and phenylethyl groups.
Substitution: Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(4-PHENETHYLPIPERAZINO)(PHENYL)METHANONE can be compared with other similar compounds, such as:
1-benzylpiperazine: A stimulant with similar structural features but different pharmacological properties.
1-(3-chlorophenyl)piperazine: Known for its psychoactive effects and used in research related to neurotransmitter systems.
1-(2-phenylethyl)piperazine: Shares the phenylethyl group but lacks the benzoyl substitution, leading to different chemical and biological properties.
Properties
IUPAC Name |
phenyl-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(18-9-5-2-6-10-18)21-15-13-20(14-16-21)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRLPNPRGWPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



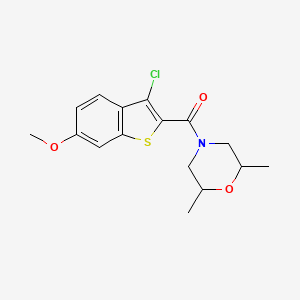
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4184639.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)
![5-methyl-N~3~-[3-(morpholinocarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
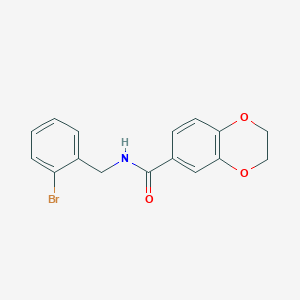
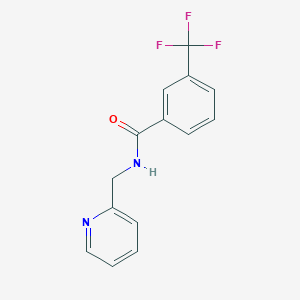
![4,5-Dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-3-carboxamide](/img/structure/B4184678.png)
![N-{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B4184685.png)
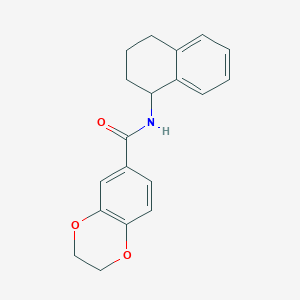
![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4184704.png)
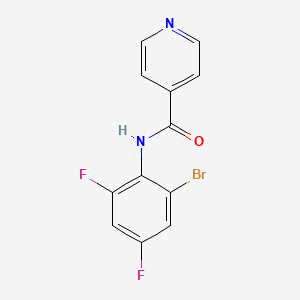
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}[3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B4184707.png)
